3-Methoxycarbonyl-cyclopentane-boronic acid
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Overview
Description
3-Methoxycarbonyl-cyclopentane-boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by a cyclopentane ring substituted with a methoxycarbonyl group and a boronic acid functional group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonyl-cyclopentane-boronic acid typically involves the reaction of cyclopentane derivatives with boron-containing reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3), under controlled conditions . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonyl-cyclopentane-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
3-Methoxycarbonyl-cyclopentane-boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonyl-cyclopentane-boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents and catalysts. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxycarbonyl group can also participate in esterification and other functional group transformations, enhancing the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but with a phenyl ring instead of a cyclopentane ring.
4-Methoxycarbonylphenylboronic acid: Another phenylboronic acid derivative with the methoxycarbonyl group in the para position.
2-Methoxycarbonylphenylboronic acid: A phenylboronic acid derivative with the methoxycarbonyl group in the ortho position.
Uniqueness
3-Methoxycarbonyl-cyclopentane-boronic acid is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to phenylboronic acid derivatives. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(3-methoxycarbonylcyclopentyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BO4/c1-12-7(9)5-2-3-6(4-5)8(10)11/h5-6,10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRSZIFYTULPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCC(C1)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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